

# Medroxyprogesterone Acetate's Influence on the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Medroxyprogesterone acetate (MPA), a synthetic progestin widely used in contraception and hormone replacement therapy, exerts significant and complex effects on the human immune system. This technical guide provides an in-depth analysis of MPA's immunomodulatory properties, drawing from a comprehensive review of preclinical and clinical research. The document details MPA's impact on various immune cell populations, cytokine and chemokine profiles, and the underlying signaling pathways. Experimental protocols from key studies are provided to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables for comparative analysis, and key mechanisms and workflows are visualized through diagrams generated using the DOT language. The central finding is that MPA, largely through its off-target binding to the glucocorticoid receptor, exhibits potent immunosuppressive and anti-inflammatory activities, alongside some context-dependent immune-enhancing effects.

#### Introduction

**Medroxyprogesterone acetate** is a synthetic derivative of progesterone with strong progestogenic activity.[1] Beyond its intended effects on the reproductive system, MPA interacts with other steroid receptors, notably the glucocorticoid receptor (GR), leading to a wide range of off-target effects on the immune system.[2][3][4] Understanding these immunomodulatory effects is critical for assessing the benefit-risk profile of MPA-containing medications,



particularly in the context of infectious diseases, inflammatory conditions, and oncology. This guide synthesizes the current scientific understanding of MPA's influence on both innate and adaptive immunity.

#### **Impact on Immune Cell Populations**

MPA modulates the function and phenotype of several key immune cell types. Its effects are often concentration-dependent and can vary based on the specific cell type and activation state.

#### T Lymphocytes

MPA generally exhibits an immunosuppressive effect on T cell function. It has been shown to inhibit the activation of T cells in response to T-cell receptor (TCR) stimulation.[5][6]

- T Helper (Th) Cells: MPA influences the differentiation and cytokine production of various T helper subsets.
  - Th1 Cells: MPA decreases the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ), suggesting an inhibition of Th1 responses, which are crucial for defense against intracellular pathogens.[7] This effect may contribute to increased susceptibility to certain viral infections.[7][8]
  - Th2 Cells: MPA has been shown to decrease the production of Th2 cytokines such as IL-5 and IL-13.[7] However, some studies suggest that progestins can induce Th2-type cytokines, potentially favoring humoral immunity.[9]
  - Th17 Cells: MPA reduces the production of IL-17A by Th17 cells, a cytokine important for combating extracellular bacteria and fungi.[7]
  - Th22 Cells: Interestingly, MPA increases the production of IL-22 by Th22 cells, a cytokine involved in tissue protection and inflammation control.[7]
- CD8+ T Cells: MPA can impair the effector functions of CD8+ T cells, including IFN-y production and lytic granule release.[8][10] This impairment of cytotoxic T lymphocyte activity could have implications for the control of viral infections.[8][10]



• T Cell Proliferation: While some studies report no effect of MPA on the proliferation of peripheral blood mononuclear cells (PBMCs) and CD4+ T cell clones, others have observed an inhibition of T cell proliferation.[7][11][12]

#### **B** Lymphocytes

The effect of MPA on B cells and antibody production appears to be more nuanced. Some studies indicate that MPA can enhance in vivo and in vitro antibody production.[9][13] This suggests that while MPA may suppress cell-mediated immunity, it might simultaneously promote humoral immunity in certain contexts.[9]

#### **Macrophages**

MPA can drive the differentiation of monocytes towards an M2 macrophage phenotype.[14] M2 macrophages are typically associated with anti-inflammatory responses and tissue repair. This is characterized by the downregulation of pro-inflammatory markers and the upregulation of anti-inflammatory cytokines like IL-10.[14] However, MPA's effect on cytokine production by macrophages can be complex, with some studies showing no significant change in the production of cytokines like IL-12, TNF-α, and IL-18 by stimulated macrophages.[7] In contrast, after DMPA treatment, an increase in the number of macrophages (CD68+) has been observed in vaginal tissues.[15]

#### **Dendritic Cells (DCs)**

MPA impairs the activation and function of dendritic cells, which are critical antigen-presenting cells that initiate adaptive immune responses.[16][17][18]

- Activation Markers: In vitro treatment with MPA suppresses the expression of co-stimulatory molecules like CD40 and CD80 on human primary DCs following stimulation with Toll-like receptor (TLR) agonists.[16][17]
- T Cell Priming: The MPA-mediated decrease in DC activation impairs their capacity to stimulate T cell proliferation.[16][17][18]
- Plasmacytoid Dendritic Cells (pDCs): MPA inhibits the activation of pDCs and reduces their production of IFN-α in response to TLR-7, -8, and -9 ligands.[5][19][20]



### **Modulation of Cytokine and Chemokine Production**

A primary mechanism through which MPA influences the immune system is by altering the production of a wide array of cytokines and chemokines. The general trend is a suppression of pro-inflammatory mediators.

MPA has been shown to decrease the production of:

- Pro-inflammatory Cytokines: IFN-γ, IL-1β, IL-2, IL-6, IL-12, IL-17A, and TNF-α.[5][7][12][19]
  [21][22]
- Chemokines: MIP-3α (CCL20).[7]

Conversely, MPA has been observed to increase the production of:

Anti-inflammatory and Tissue-Protective Cytokines: IL-10 and IL-22 (by Th22 cells).[7][14]

#### **Signaling Pathways**

The immunomodulatory effects of MPA are primarily mediated through its interaction with steroid hormone receptors, leading to the activation or repression of target gene transcription.

#### Glucocorticoid Receptor (GR) Signaling

A substantial body of evidence indicates that many of MPA's immunosuppressive effects are mediated through its binding to the glucocorticoid receptor.[2][3][4][11][21][23] MPA can translocate the GR into the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription or interfere with the activity of other transcription factors, such as NF-kB and AP-1, to repress the expression of proinflammatory genes.[21] The antagonistic effect of RU486, a GR and progesterone receptor antagonist, on MPA-induced immunosuppression further supports the involvement of the GR. [3][19]





Click to download full resolution via product page

Caption: MPA-mediated Glucocorticoid Receptor signaling pathway.

#### **Aryl Hydrocarbon Receptor (AHR) Signaling**

MPA's effects on certain T cell subsets, particularly the increased IL-22 production by Th22 cells, are associated with an increased expression of the Aryl Hydrocarbon Receptor (AHR).[7] This suggests that AHR signaling may play a role in mediating some of the more specific immunomodulatory actions of MPA.[7]



Click to download full resolution via product page

**Caption:** MPA's potential influence via the AHR signaling pathway.



## **Quantitative Data Summary**

The following tables summarize the quantitative effects of MPA on various immune parameters as reported in the literature.

Table 1: Effect of Medroxyprogesterone Acetate on T-Cell Subsets and Function

| Cell Type    | Parameter                                     | Effect                    | Concentration                | Reference |
|--------------|-----------------------------------------------|---------------------------|------------------------------|-----------|
| Th1 Cells    | IFN-y production                              | Decreased                 | 0.02 - 2 ng/ml               | [7]       |
| Th2 Cells    | IL-5, IL-13<br>production                     | Decreased                 | 0.02 - 2 ng/ml               | [7]       |
| Th17 Cells   | IL-17A<br>production                          | Decreased                 | 0.02 - 2 ng/ml               | [7]       |
| Th22 Cells   | IL-22 production                              | Increased                 | 0.02 - 2 ng/ml               | [7]       |
| T Cells      | Activation (in response to TCR stimulation)   | Inhibited                 | Physiological concentrations | [5][6]    |
| CD8+ T Cells | IFN-y production,<br>lytic granule<br>release | Inhibited                 | Not specified                | [8][10]   |
| PBMCs        | Proliferation (in response to PHA, anti-CD3)  | Reduced                   | Not specified                | [12]      |
| PBMCs        | Proliferation (in response to SK antigen)     | No significant difference | 0.02 - 2 ng/ml               | [7]       |

Table 2: Effect of Medroxyprogesterone Acetate on Macrophage and Dendritic Cell Function



| Cell Type       | Parameter                                         | Effect     | Concentration                  | Reference    |
|-----------------|---------------------------------------------------|------------|--------------------------------|--------------|
| Monocytes       | Differentiation to<br>M2 Macrophages              | Promoted   | Not specified                  | [14]         |
| Macrophages     | MIP-3α (CCL20)<br>production                      | Decreased  | 0.02 - 2 ng/ml                 | [7]          |
| Dendritic Cells | CD40, CD80<br>expression<br>(stimulated)          | Suppressed | Pharmacologicall<br>y relevant | [16][17]     |
| Dendritic Cells | T cell proliferation capacity                     | Reduced    | Pharmacologicall<br>y relevant | [16][17][18] |
| pDCs            | IFN-α production<br>(TLR-7, -8, -9<br>stimulated) | Reduced    | Physiological concentrations   | [5][19]      |

Table 3: Effect of Medroxyprogesterone Acetate on Cytokine Production

| Cytokine | Producing Cell<br>Type(s) | Effect      | Concentration  | Reference |
|----------|---------------------------|-------------|----------------|-----------|
| IL-1β    | PBMCs                     | Reduced     | Not specified  | [12]      |
| IL-2     | PBMCs                     | Reduced     | Not specified  | [12]      |
| IL-6     | PBMCs,<br>Fibroblasts     | Reduced     | Not specified  | [12][21]  |
| TNF-α    | PBMCs                     | Reduced     | Not specified  | [12]      |
| IFN-y    | T Cells, PBMCs            | Decreased   | 0.02 - 2 ng/ml | [7]       |
| IL-17A   | Th17 Cells,<br>PBMCs      | Decreased   | 0.02 - 2 ng/ml | [7]       |
| IL-22    | Th22 Cells                | Increased   | 0.02 - 2 ng/ml | [7]       |
| IL-10    | Macrophages               | Upregulated | Not specified  | [14]      |
| IL-10    | Macrophages               | Upregulated | Not specified  | [14]      |



#### **Experimental Protocols**

This section provides a generalized overview of the methodologies used in the cited studies to investigate the effects of MPA on immune cells.

# Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

- Blood Collection: Whole blood is collected from healthy human donors in heparinized tubes.
- PBMC Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
- Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
- MPA Treatment: Cells are treated with various concentrations of MPA (e.g., 0.02, 0.2, 2 ng/ml) or vehicle control.
- Stimulation: Cells are stimulated with mitogens (e.g., phytohemagglutinin (PHA), anti-CD3 monoclonal antibody) or specific antigens (e.g., streptokinase (SK)).[7][12]
- Analysis: Proliferation is assessed by thymidine incorporation or flow cytometry. Cytokine levels in the supernatant are measured by ELISA or multiplex bead array.[7][12]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Medroxyprogesterone acetate Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differential off-target glucocorticoid activity of progestins used in endocrine therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of progestins on immunity: medroxyprogesterone but not norethisterone or levonorgestrel suppresses the function of T cells and pDCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone Acetate Decreases Th1, Th17, and Increases Th22 Responses via AHR Signaling Which Could Affect Susceptibility to Infections and Inflammatory Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone acetate inhibits CD8+ T cell viral specific effector function and induces herpes simplex virus type 1 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medroxyprogesterone acetate inhibits CD8+ T cell viral-specific effector function and induces herpes simplex virus type 1 reactivation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Medroxyprogesterone acetate reduces the in vitro production of cytokines and serotonin involved in anorexia/cachexia and emesis by peripheral blood mononuclear cells of cancer patients [pubmed.ncbi.nlm.nih.gov]
- 13. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 14. Medroxyprogesterone acetate drives M2 macrophage differentiation toward a phenotype of decidual macrophage PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depot Medroxyprogesterone Acetate Increases Immune Cell Numbers and Activation Markers in Human Vaginal Mucosal Tissues PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medroxyprogesterone acetate impairs human dendritic cell activation and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dendritic cell activation and memory cell development are impaired among mice administered medroxyprogesterone acetate prior to mucosal herpes simplex virus type 1 infection PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Depot Medroxyprogesterone Acetate Birth Control May Suppress Toll-like Receptor 7-Induced Interferon-Alpha Production By Plasmacytoid Dendritic Cells in Women - ACR Meeting Abstracts [acrabstracts.org]
- 21. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effects of medroxy progesterone acetate on the pro-inflammatory cytokines, TNF-alpha and IL-1beta in the early phase of the spinal cord injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Medroxyprogesterone Acetate's Influence on the Immune System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676147#medroxyprogesterone-acetate-s-influence-on-the-immune-system]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com